2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Description
This compound belongs to the phthalazinone class of heterocyclic molecules, which are notable for their structural diversity and applications in medicinal chemistry. The core structure consists of a phthalazin-1(2H)-one scaffold fused with a 1,2,4-oxadiazole ring. Key substituents include a 3-chlorophenyl group at position 2 and a 3,4-dimethoxyphenyl moiety at position 5 of the oxadiazole ring. The chlorine atom and methoxy groups likely influence electronic properties, lipophilicity, and receptor-binding interactions, making this compound a candidate for pharmacological studies .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O4/c1-31-19-11-10-14(12-20(19)32-2)22-26-23(33-28-22)21-17-8-3-4-9-18(17)24(30)29(27-21)16-7-5-6-15(25)13-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJTZBOTYFNAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS No. 1291852-17-9) is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 460.87 g/mol. The structure features a phthalazinone core substituted with a chlorophenyl and an oxadiazole moiety, which are known to influence biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail its biological activities and mechanisms.
Anticancer Activity
Several studies have reported the anticancer properties of compounds similar to or including the oxadiazole moiety. The following table summarizes findings related to the cytotoxic effects against specific cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | < 100 | Induction of apoptosis |
| HeLa | < 100 | Caspase activation and cell cycle arrest |
| MCF-7 | < 100 | Phosphatidylserine translocation |
The compound's IC50 values indicate that it is effective at low concentrations, suggesting a potent anticancer effect.
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Studies have shown that treatment with this compound increases the number of apoptotic cells in cancer lines such as HCT-116 and HeLa. This was evidenced by morphological changes characteristic of apoptosis (shrinkage and detachment) and increased caspase activity .
- Cell Cycle Arrest : The compound has been noted to cause cell cycle arrest in the sub-G1 phase, indicating that it may prevent cancer cells from proliferating effectively. This was observed through flow cytometry analysis .
- Metabolic Stability : The oxadiazole component contributes to the metabolic stability of the compound, enhancing its potential as a therapeutic agent .
Case Studies
A notable study explored the effects of similar oxadiazole derivatives on human cancer cell lines. The results demonstrated that these compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways and caspase activation .
Another investigation focused on the structure-activity relationship (SAR) of phthalazinones, revealing that modifications in substituents significantly impacted their anticancer efficacy. The presence of electron-withdrawing groups like chlorine was linked to increased potency against certain cancer types .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes critical differences between the target compound and its analogs:
Key Research Findings
In contrast, the 3,4,5-trimethoxyphenyl analog (MW 484.51) shows higher logP (5.293), suggesting greater lipophilicity and membrane permeability but possibly reduced solubility . Bromine substitution (MW 445.27) increases molecular weight and may enhance halogen bonding but could reduce metabolic stability compared to chlorine .
Hydrophobic vs. Ethoxy groups (as in 4-ethoxy-3-methoxyphenyl) extend alkyl chains, which might improve bioavailability but increase susceptibility to enzymatic degradation .
Steric Considerations :
- Bulky substituents like 3,4-dimethylphenyl or 3,4,5-trimethoxyphenyl may hinder binding in sterically constrained active sites, whereas the target compound’s 3,4-dimethoxyphenyl group offers a compromise between bulk and flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
